Specific Scientific Field: Horticultural Science
Summary of the Application: Oryzalin is used in the field of horticultural science for the induction of polyploidy in plants . Polyploid induction has in the past produced plants that are more compact and have larger flowers, leaves, and fruit, making them more desirable to consumers .
Methods of Application or Experimental Procedures: The effect of pulse treatments (0, 24, 48, and 72 hours) of Oryzalin (30, 60, 90, and 120 μM) on in vitro-grown Watsonia lepida N.E. Brown shoots was investigated . Oryzalin is a synthetic herbicide used for weed control and disrupts microtubule assembly during cell division . It is often more effective than colchicine because it has a higher affinity for plant tubulins .
Results or Outcomes: Explant survival was higher and more consistent with Oryzalin treatment compared with treatment with colchicine . More mixoploids than tetraploids were produced with both compounds . The optimum treatment for producing tetraploids was 120 μM Oryzalin for 24 hours . Of the 30% explants that survived this treatment, 33% were found to be stable tetraploids .
Specific Scientific Field: Agricultural Science
Summary of the Application: Oryzalin is used in the field of agricultural science as a herbicide for weed control . It is particularly used in turf, orchards, vineyards, around ornamental plants, and along rights of way .
Methods of Application or Experimental Procedures: Oryzalin is applied to the soil surface and is absorbed by the roots of germinating plants . It is typically applied before the weeds germinate, as it prevents cell division and hence the growth of the weed . The amount of Oryzalin used depends on the specific crop and the type of weed being controlled .
Specific Scientific Field: Plant Evolutionary Biology
Summary of the Application: Oryzalin is used in the field of plant evolutionary biology to study the role of polyploidy in plant evolution . Polyploidy, the condition of having more than two sets of chromosomes, is considered an important factor in plant evolution and is often associated with speciation and the development of novel adaptations .
Methods of Application or Experimental Procedures: In many instances, Oryzalin is used at lower concentrations than colchicine to induce stable polyploidy in plants . The effect of pulse treatments (0, 24, 48, and 72 hours) of Oryzalin on in vitro-grown plants is investigated . The optimum treatment for producing tetraploids was found to be 120 μM Oryzalin for 24 hours .
Results or Outcomes: The use of Oryzalin has been effective in inducing stable polyploidy in plants . Of the 30% explants that survived the optimum treatment, 33% were found to be stable tetraploids . This has provided valuable insights into the role of polyploidy in plant evolution .
Oryzalin is a selective pre-emergent herbicide primarily used for controlling annual grasses and broadleaf weeds in various agricultural and horticultural settings. It is classified chemically as a dinitroaniline derivative, with the molecular formula and a CAS number of 19044-88-3. Oryzalin appears as an odorless, bright yellow-orange crystalline powder, which is not readily ignitable but may burn under certain conditions. It is often formulated in various forms, including granular and liquid concentrates, for application in turf, orchards, vineyards, and ornamental plants .
Oryzalin's herbicidal effect stems from its disruption of microtubule formation within plant cells. Microtubules are essential for cell division, growth, and shape. Oryzalin binds to tubulin, the building block of microtubules, preventing them from assembling properly. This disrupts cell division and elongation, ultimately leading to weed death [].
Oryzalin is considered practically non-toxic by mouth in acute studies with laboratory animals []. However, it is classified as a potential carcinogen by the State of California due to animal studies suggesting a link to thyroid cancer []. Exposure to oryzalin can also cause skin irritation and potential allergic reactions. Proper handling procedures and personal protective equipment are crucial when working with oryzalin.
Oryzalin acts by inhibiting cell division in plants, specifically targeting the mitotic spindle during cell division. This mechanism disrupts the normal growth processes of weeds, preventing them from emerging. The herbicide does not react rapidly with air or water but can produce harmful gases when burned, including nitrogen oxides and sulfur oxides . Oryzalin is incompatible with strong bases such as sodium hydroxide and potassium hydroxide, which can lead to hazardous reactions .
Oryzalin exhibits moderate toxicity to mammals and is classified by the United States Environmental Protection Agency as a possible human carcinogen (Group C). In animal studies, it has been shown to cause various health effects, including kidney damage and increased organ weights at high doses. It also affects reproductive health and fetal development in laboratory animals . The herbicide is slightly toxic to birds and moderately toxic to aquatic organisms, indicating its potential environmental risks .
The synthesis of oryzalin typically involves the reaction of dinitroaniline derivatives with sulfamides. Specific methods may vary among manufacturers but generally follow these steps:
These methods ensure that oryzalin retains its efficacy as a herbicide while minimizing impurities that could affect its performance .
Oryzalin is widely utilized in various sectors:
The versatility of oryzalin makes it a valuable tool for both agricultural producers and landscape managers.
Research has indicated that oryzalin interacts with various biological systems:
Oryzalin shares similarities with several other herbicides that also inhibit plant growth through various mechanisms. Here are some comparable compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Pendimethalin | Inhibits cell division | Primarily targets annual grasses |
Trifluralin | Disrupts microtubule formation | Effective against both grasses and broadleaves |
Prodiamine | Prevents seed germination | Used mainly in turf management |
Dithiopyr | Inhibits root development | Also acts as a pre-emergent herbicide |
While all these compounds share a common goal of weed control, oryzalin's unique mechanism involving dinitroaniline chemistry distinguishes it from others like pendimethalin and trifluralin. This specificity may influence its effectiveness against certain weed types and its environmental persistence .
Oryzalin binds α-tubulin with high specificity in plants and protozoans, targeting a conserved pocket beneath the N loop of the protein. Computational docking studies using Toxoplasma gondii α-tubulin structures identified a binding site involving residues Arg2, Glu3, Val4, Trp21, Phe24, His28, Ile42, Asp47, Arg64, Cys65, Thr239, Arg243, and Phe244 [1] [2]. This site, located at the interface between adjacent protofilaments, facilitates oryzalin’s disruption of lateral interactions critical for microtubule assembly. Mutational analyses of T. gondii α-tubulin revealed that substitutions at Thr239, Ser165, and other residues within this region confer resistance to oryzalin by abolishing ligand binding [1] [5].
In contrast, vertebrate α-tubulin (e.g., Bos taurus) lacks a homologous high-affinity binding site. Molecular dynamics simulations demonstrated that oryzalin exhibits nonspecific, low-affinity interactions (>50-fold weaker) with bovine tubulin, explaining its selectivity for plant and protozoan microtubules [1] [2]. Structural comparisons suggest lineage-specific residues in plant/protozoan α-tubulin stabilize the binding pocket, enabling oryzalin to anchor beneath the N loop and sterically hinder M-N loop interactions between protofilaments [1] [5].
Table 1: Key Residues in Toxoplasma gondii α-Tubulin Involved in Oryzalin Binding
Residue | Position | Role in Binding |
---|---|---|
Arg2 | N-terminal | Stabilizes sulfonamide group |
Glu3 | N-terminal | Forms hydrogen bonds |
Thr239 | Core | Critical for binding affinity |
Phe244 | C-terminal | Hydrophobic interactions |
Oryzalin destabilizes microtubules by impairing polymerization kinetics through both thermodynamic and kinetic mechanisms. In Zea mays (maize), oryzalin binds tubulin dimers with a dissociation constant ($$K_d$$) of 95–117 nM, forming a rapidly reversible tubulin-oryzalin complex that shifts the equilibrium toward depolymerization [3]. This pH-dependent interaction inhibits GTP hydrolysis, a prerequisite for microtubule assembly, by preventing conformational changes in α/β-tubulin heterodimers [3].
Time-resolved polymerization assays reveal that oryzalin reduces the elongation rate of plant microtubules by 70–80%, as quantified by turbidimetric measurements [3]. Computational models suggest that oryzalin’s insertion beneath the N loop disrupts lateral contacts between protofilaments, increasing the activation energy required for polymerization [1] [2]. This mechanism contrasts with classical microtubule-targeting agents (e.g., colchicine), which primarily sequester free tubulin.
Table 2: Comparative Effects of Oryzalin on Microtubule Polymerization
Species | Polymerization Rate (Control) | Polymerization Rate (+Oryzalin) | Affinity ($$K_d$$) |
---|---|---|---|
Zea mays | 0.45 ± 0.07 µm/min | 0.09 ± 0.02 µm/min | 95–117 nM |
T. gondii | 0.38 ± 0.05 µm/min | 0.11 ± 0.03 µm/min | 23 nM |
B. taurus | 0.52 ± 0.06 µm/min | 0.48 ± 0.05 µm/min | >1 µM |
Oryzalin induces catastrophic depolymerization of microtubules by destabilizing lateral and longitudinal interactions between tubulin subunits. In T. gondii, treatment with oryzalin shortens subpellicular microtubules from ~6 µm to <1 µm, resulting in rounded parasites incapable of host-cell invasion [1] [5]. Cryoelectron microscopy reconstructions show that oryzalin-bound α-tubulin adopts a conformation incompatible with M-loop interactions, leading to fraying at microtubule ends [1] [2].
The compound also increases the frequency of microtubule shrinkage phases by 3.5-fold in plant cells, as measured by fluorescent speckle microscopy [3]. This dynamic instability arises from oryzalin’s interference with tubulin’s GTPase activity, which delays the transition from growing to shrinking phases. Notably, oryzalin-stabilized tubulin complexes resist depolymerization by cold or calcium, indicating a unique mechanism distinct from classical destabilizers like vinblastine [3].
Irritant;Environmental Hazard